molecular formula C45H39N3 B1601928 1,3,5-Benzenetriamine, N1,N3,N5-tris(4-methylphenyl)-N1,N3,N5-triphenyl- CAS No. 126717-25-7

1,3,5-Benzenetriamine, N1,N3,N5-tris(4-methylphenyl)-N1,N3,N5-triphenyl-

Cat. No.: B1601928
CAS No.: 126717-25-7
M. Wt: 621.8 g/mol
InChI Key: RHXRMCCXZZIHDQ-UHFFFAOYSA-N
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Description

1,3,5-Benzenetriamine, N1,N3,N5-tris(4-methylphenyl)-N1,N3,N5-triphenyl- is a complex organic compound that belongs to the class of star-shaped molecules. These compounds are characterized by a central core with multiple arms extending outward. The specific structure of 1,3,5-Benzenetriamine, N1,N3,N5-tris(4-methylphenyl)-N1,N3,N5-triphenyl- includes a benzene-1,3,5-triamine core with three 4-methylphenyl and three phenyl groups attached. This unique structure imparts specific chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Benzenetriamine, N1,N3,N5-tris(4-methylphenyl)-N1,N3,N5-triphenyl- typically involves a multi-step process. One common method is the Friedel–Crafts polymerization reaction. This reaction involves the use of 2,4,6-trichloro-1,3,5-triazine as a core reagent, which reacts with derivatives of triphenylamine, such as 1,3,5-tris(diphenylamino)benzene and 1,3,5-tris[(3-methylphenyl)-phenylamino]benzene .

The reaction conditions for this synthesis include:

    Solvent: Anhydrous dichloromethane or chloroform

    Catalyst: Aluminum chloride or other Lewis acids

    Temperature: Typically maintained at room temperature to 40°C

    Reaction Time: Several hours to overnight, depending on the specific reagents and conditions

Industrial Production Methods

Industrial production of 1,3,5-Benzenetriamine, N1,N3,N5-tris(4-methylphenyl)-N1,N3,N5-triphenyl- follows similar synthetic routes but on a larger scale. The process involves:

    Large-scale reactors: Equipped with temperature control and stirring mechanisms

    Purification: Techniques such as recrystallization, column chromatography, or distillation to obtain high-purity product

    Quality Control: Analytical methods like nuclear magnetic resonance spectroscopy and mass spectrometry to ensure product consistency and purity

Chemical Reactions Analysis

Types of Reactions

1,3,5-Benzenetriamine, N1,N3,N5-tris(4-methylphenyl)-N1,N3,N5-triphenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the phenyl and methylphenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium

    Reduction: Hydrogen gas with palladium on carbon catalyst

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution

Major Products

    Oxidation: Formation of quinones or other oxidized derivatives

    Reduction: Formation of partially or fully reduced amines

    Substitution: Formation of halogenated or substituted derivatives

Scientific Research Applications

1,3,5-Benzenetriamine, N1,N3,N5-tris(4-methylphenyl)-N1,N3,N5-triphenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3,5-Benzenetriamine, N1,N3,N5-tris(4-methylphenyl)-N1,N3,N5-triphenyl- involves its interaction with various molecular targets and pathways. The compound’s star-shaped structure allows for multiple points of interaction, enhancing its binding affinity and specificity. In the context of conjugated microporous polymers, the compound’s twisted propeller-like conformation and charge-transfer interactions play a crucial role in its ability to capture and release guest molecules like iodine .

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Tris(diphenylamino)benzene: Similar structure but with diphenylamino groups instead of 4-methylphenyl groups.

    N,N,N′,N′-Tetraphenyl-1,4-phenylenediamine: Another star-shaped molecule with a different core structure.

Uniqueness

1,3,5-Benzenetriamine, N1,N3,N5-tris(4-methylphenyl)-N1,N3,N5-triphenyl- is unique due to the presence of both 4-methylphenyl and phenyl groups, which impart specific electronic and steric properties. These properties enhance its performance in applications like gas capture and fluorescence sensing .

Properties

IUPAC Name

1-N,3-N,5-N-tris(4-methylphenyl)-1-N,3-N,5-N-triphenylbenzene-1,3,5-triamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H39N3/c1-34-19-25-40(26-20-34)46(37-13-7-4-8-14-37)43-31-44(47(38-15-9-5-10-16-38)41-27-21-35(2)22-28-41)33-45(32-43)48(39-17-11-6-12-18-39)42-29-23-36(3)24-30-42/h4-33H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHXRMCCXZZIHDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC(=CC(=C3)N(C4=CC=CC=C4)C5=CC=C(C=C5)C)N(C6=CC=CC=C6)C7=CC=C(C=C7)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H39N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50566828
Record name N~1~,N~3~,N~5~-Tris(4-methylphenyl)-N~1~,N~3~,N~5~-triphenylbenzene-1,3,5-triamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50566828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

621.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126717-25-7
Record name N~1~,N~3~,N~5~-Tris(4-methylphenyl)-N~1~,N~3~,N~5~-triphenylbenzene-1,3,5-triamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50566828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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